![molecular formula C17H16O4 B6408142 3-(4-Ethoxycarbonylphenyl)-2-methylbenzoic acid, 95% CAS No. 1261933-89-4](/img/structure/B6408142.png)
3-(4-Ethoxycarbonylphenyl)-2-methylbenzoic acid, 95%
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Overview
Description
3-(4-Ethoxycarbonylphenyl)-2-methylbenzoic acid, 95% (3-EPMBA) is an organic compound derived from benzoic acid and is commonly used in scientific research. It has a wide range of applications, from organic synthesis to drug delivery systems.
Scientific Research Applications
3-(4-Ethoxycarbonylphenyl)-2-methylbenzoic acid, 95% has a variety of applications in scientific research. It is commonly used as a reagent in organic synthesis, as a starting material for the synthesis of other compounds, and as a catalyst for various reactions. It is also used in drug delivery systems, as it can be used to encapsulate and deliver drugs to specific sites in the body. It has also been used in the synthesis of polymers and as a surfactant.
Mechanism of Action
3-(4-Ethoxycarbonylphenyl)-2-methylbenzoic acid, 95% acts as an organic catalyst by increasing the rate of a reaction without being consumed in the process. It does this by forming a complex with the reactants, which increases the rate of the reaction. This complex is stabilized by the presence of an electron-rich group, such as a phenyl group, which is present in 3-(4-Ethoxycarbonylphenyl)-2-methylbenzoic acid, 95%.
Biochemical and Physiological Effects
3-(4-Ethoxycarbonylphenyl)-2-methylbenzoic acid, 95% has been studied for its potential biochemical and physiological effects. It has been shown to be non-toxic and non-mutagenic, and has been found to have antioxidant properties. It has also been shown to inhibit the growth of certain bacteria and fungi. Additionally, it has been shown to be an effective anti-inflammatory agent.
Advantages and Limitations for Lab Experiments
The use of 3-(4-Ethoxycarbonylphenyl)-2-methylbenzoic acid, 95% in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it is a highly efficient catalyst. Additionally, it is non-toxic and non-mutagenic, making it a safe reagent to use in the laboratory. However, it does have some limitations. It is not very soluble in water, and it is not very stable in the presence of strong acids or bases.
Future Directions
There are several potential future directions for research into 3-(4-Ethoxycarbonylphenyl)-2-methylbenzoic acid, 95%. One potential area of research is in the development of new drug delivery systems utilizing 3-(4-Ethoxycarbonylphenyl)-2-methylbenzoic acid, 95%. Another potential area of research is in the development of new polymers and surfactants utilizing 3-(4-Ethoxycarbonylphenyl)-2-methylbenzoic acid, 95%. Additionally, further research could be conducted into the biochemical and physiological effects of 3-(4-Ethoxycarbonylphenyl)-2-methylbenzoic acid, 95%, and into its potential therapeutic applications. Finally, research could be conducted into the development of new catalysts utilizing 3-(4-Ethoxycarbonylphenyl)-2-methylbenzoic acid, 95%.
Synthesis Methods
3-(4-Ethoxycarbonylphenyl)-2-methylbenzoic acid, 95% can be synthesized from benzoic acid and ethyl 4-chloroformate through a two-step reaction. In the first step, benzoic acid is reacted with ethyl 4-chloroformate to form the intermediate compound 4-ethoxycarbonylphenylmethyl benzoate. In the second step, the intermediate compound is treated with sodium hydroxide to form 3-(4-Ethoxycarbonylphenyl)-2-methylbenzoic acid, 95%. The overall yield of the reaction is typically around 95%.
properties
IUPAC Name |
3-(4-ethoxycarbonylphenyl)-2-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-3-21-17(20)13-9-7-12(8-10-13)14-5-4-6-15(11(14)2)16(18)19/h4-10H,3H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQSIDHVFUMMMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20691393 |
Source
|
Record name | 4'-(Ethoxycarbonyl)-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20691393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethoxycarbonylphenyl)-2-methylbenzoic acid | |
CAS RN |
1261933-89-4 |
Source
|
Record name | 4'-(Ethoxycarbonyl)-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20691393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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